7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide
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Overview
Description
7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide: is a chemical compound with the molecular formula C11H14Br2N2 and a molecular weight of 334.06 g/mol . This compound is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide typically involves the bromination of 2-tert-butylimidazo[1,2-a]pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Research: 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry:
Mechanism of Action
The exact mechanism of action of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide depends on its specific application. In pharmacological contexts, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects . The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
2-tert-butylimidazo[1,2-a]pyridine: The parent compound without the bromine substitution.
7-Chloro-2-tert-butylimidazo[1,2-a]pyridine: A similar compound with a chlorine atom instead of bromine at the 7-position.
Uniqueness:
Bromine Substitution: The presence of the bromine atom at the 7-position imparts unique reactivity and biological activity to the compound, distinguishing it from its analogs.
Hydrobromide Salt: The hydrobromide form enhances the compound’s solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
7-bromo-2-tert-butylimidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2.BrH/c1-11(2,3)9-7-14-5-4-8(12)6-10(14)13-9;/h4-7H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBBWRVJINBDBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=CC(=CC2=N1)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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